molecular formula C10H12N2O4S B1349012 1-((2-Nitrophenyl)sulfonyl)pyrrolidine CAS No. 327069-81-8

1-((2-Nitrophenyl)sulfonyl)pyrrolidine

Cat. No.: B1349012
CAS No.: 327069-81-8
M. Wt: 256.28 g/mol
InChI Key: TVCJPXJRFSPNIZ-UHFFFAOYSA-N
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Description

1-((2-Nitrophenyl)sulfonyl)pyrrolidine is a chemical compound that features a pyrrolidine ring substituted with a 2-nitrophenylsulfonyl group

Preparation Methods

The synthesis of 1-((2-Nitrophenyl)sulfonyl)pyrrolidine typically involves the reaction of pyrrolidine with 2-nitrobenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the nucleophilic substitution reaction. The reaction conditions often include an inert atmosphere and a solvent like dichloromethane to ensure the purity and yield of the product.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. These optimizations might include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

1-((2-Nitrophenyl)sulfonyl)pyrrolidine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The sulfonyl group can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The compound can undergo hydrolysis in the presence of strong acids or bases, leading to the cleavage of the sulfonyl group.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, strong acids like hydrochloric acid, and bases such as sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-((2-Nitrophenyl)sulfonyl)pyrrolidine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-((2-Nitrophenyl)sulfonyl)pyrrolidine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The nitrophenylsulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition or modulation of their activity. The pyrrolidine ring provides structural stability and enhances the binding affinity of the compound to its targets.

Comparison with Similar Compounds

1-((2-Nitrophenyl)sulfonyl)pyrrolidine can be compared with other similar compounds such as:

    1-[(3-Nitrophenyl)sulfonyl]pyrrolidine: Similar structure but with the nitro group in the meta position, which can affect its reactivity and binding properties.

    1-[(4-Nitrophenyl)sulfonyl]pyrrolidine: The para-substituted analog, which may have different steric and electronic effects.

    N-(2-Nitrophenyl)pyrrolidine-2-carboxamides: Compounds with a carboxamide group instead of a sulfonyl group, leading to different chemical and biological properties.

The uniqueness of this compound lies in its specific substitution pattern, which provides a balance of reactivity and stability, making it a valuable compound for various applications.

Properties

IUPAC Name

1-(2-nitrophenyl)sulfonylpyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O4S/c13-12(14)9-5-1-2-6-10(9)17(15,16)11-7-3-4-8-11/h1-2,5-6H,3-4,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVCJPXJRFSPNIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30353652
Record name 1-[(2-nitrophenyl)sulfonyl]pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30353652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

327069-81-8
Record name 1-[(2-nitrophenyl)sulfonyl]pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30353652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

2-Nitrobenzenesulfonyl chloride (4.43 g, 20 mmol) in methylene chloride (20 mL) was added dropwise to the ice-cooled solution of pyrrolidine (8.4 mL, 100 mmol) in methylene chloride (100 mL). The reaction mixture was stirred at room temperature for 2 hours and washed with 3N HCl (2×60 mL) and brine (60 mL). The organic layer was dried (Na2SO4) and concentrated to yield the intermediate nitrobenzene derivative (5.12 g, 100%). 1H NMR (400 MHz, CDCl3) δ: 8.00 (d, 1H), 7.70 (m, 2H), 7.60 (d, 1H), 3.40 (t, 4H), 1.92 (t, 4H), 1.80 (t, 4H).
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4.43 g
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20 mL
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8.4 mL
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100 mL
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Yield
100%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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